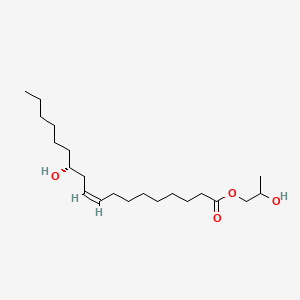![molecular formula C27H19BrClN3O5S B12050536 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate CAS No. 477733-54-3](/img/structure/B12050536.png)
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo sulfonilamino, una porción hidrazinilideno y un éster bromobenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común incluye la reacción del cloruro de 4-clorobencenosulfonilo con 2-aminobenzoil hidrazina para formar una hidrazina sulfonilamino benzoil intermedia. Este intermedio se hace reaccionar entonces con cloruro de 4-bromobenzoilo en condiciones adecuadas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de reactores automatizados y sistemas de flujo continuo también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El átomo de bromo en el grupo bromobenzoato puede ser sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas o los tioles. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como diclorometano o etanol, y en ocasiones catalizadores para aumentar las velocidades de reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios benzoatos sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar las interacciones enzimáticas y la unión a proteínas debido a sus grupos sulfonilamino e hidrazinilideno. Estos grupos funcionales pueden interactuar con moléculas biológicas, lo que hace que el compuesto sea útil en ensayos bioquímicos.
Medicina
En medicina, las posibles propiedades terapéuticas del compuesto son de interés. Puede investigarse su capacidad para inhibir enzimas o vías específicas implicadas en los procesos de la enfermedad, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En aplicaciones industriales, [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato puede utilizarse en la síntesis de productos químicos y materiales especiales. Sus propiedades únicas lo hacen valioso en la producción de polímeros, revestimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato implica su interacción con dianas moleculares específicas. El grupo sulfonilamino puede formar fuertes interacciones con las proteínas, potencialmente inhibiendo su función. La porción hidrazinilideno también puede participar en reacciones redox, afectando a las vías celulares. Estas interacciones pueden conducir a diversos efectos biológicos, dependiendo del contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con funcionalidad de éster similar.
Ácido tolueno-4-sulfónico, compuesto con éster etílico de ácido amino-cianoacético: Otro compuesto con grupos sulfonilo y éster.
Compuesto relacionado con alopurinol A: Un compuesto con características estructurales similares que se utiliza en la investigación farmacéutica.
Singularidad
Lo que distingue a [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]fenil] 4-bromobenzoato es su combinación de grupos funcionales, que proporciona un conjunto único de propiedades químicas y biológicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones, desde la síntesis química hasta los posibles usos terapéuticos.
Propiedades
Número CAS |
477733-54-3 |
|---|---|
Fórmula molecular |
C27H19BrClN3O5S |
Peso molecular |
612.9 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H19BrClN3O5S/c28-20-9-7-19(8-10-20)27(34)37-22-13-5-18(6-14-22)17-30-31-26(33)24-3-1-2-4-25(24)32-38(35,36)23-15-11-21(29)12-16-23/h1-17,32H,(H,31,33)/b30-17+ |
Clave InChI |
TXNBFOYUPGXMNK-OCSSWDANSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


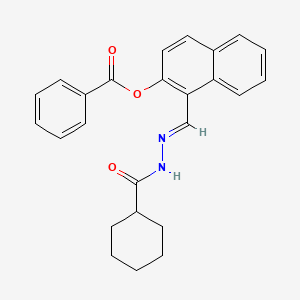

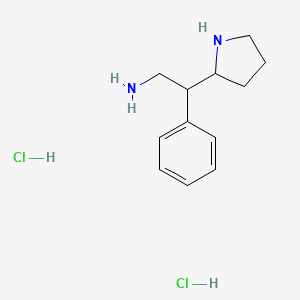
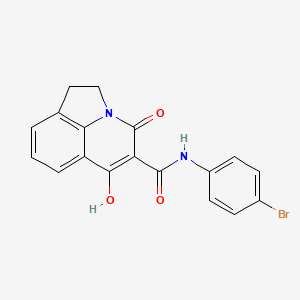



![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
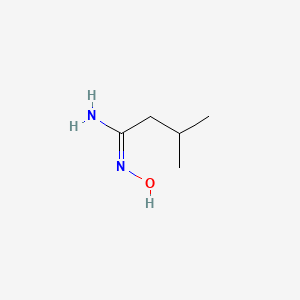
![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

